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Technical Support Center: Optimizing PsaA PCR
Assays
Welcome to the technical support center for the enhancement of Streptococcus pneumoniae

detection using PsaA PCR assays. This resource is designed for researchers, scientists, and

drug development professionals to provide troubleshooting guidance and frequently asked

questions to improve the sensitivity and specificity of their experiments.

Frequently Asked Questions (FAQs)
Q1: What is the PsaA gene and why is it a good target for S. pneumoniae PCR detection?

The psaA gene encodes for pneumococcal surface adhesin A, a 37-kDa protein expressed on

the surface of Streptococcus pneumoniae.[1][2] It is considered a strong target for PCR-based

detection because the psaA gene has been identified in all 90 serotypes of S. pneumoniae.[1]

[2][3] Assays targeting psaA have demonstrated high specificity, with no amplification observed

in numerous other bacterial species commonly found in the respiratory tract.[3][4]

Q2: What is the difference between conventional PCR, real-time PCR (qPCR), and nested

PCR for PsaA detection?

Conventional PCR detects the amplified DNA product at the end of the reaction, typically

visualized on an agarose gel.[5][6][7] While effective for confirming the presence or absence
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of a target, it is generally less sensitive and does not offer quantitative data.[5][6]

Real-Time PCR (qPCR) monitors the amplification of DNA in real-time, cycle by cycle, using

fluorescent probes or dyes.[6][8] This method is highly sensitive, provides quantitative

results, and reduces the risk of contamination as there is no need for post-PCR processing.

[8][9]

Nested PCR involves two consecutive rounds of PCR. The product from the first round

serves as the template for a second round using a different set of primers internal to the first

amplicon. This technique significantly increases sensitivity and specificity.[10][11]

Q3: Can PsaA PCR assays yield false-positive results?

While PsaA PCR is highly specific, false positives can occur. One potential reason is cross-

reactivity with pneumococcus-like viridans group streptococci (P-LVS), although studies have

shown that assays targeting lytA and psaA are more specific than those targeting the ply gene,

which is known to cross-react with S. pseudopneumoniae.[12][13][14] Contamination of

reagents or samples with previously amplified PCR products is another common source of

false positives.[15]

Q4: What are the common causes of false-negative results in PsaA PCR assays?

False-negative results in PsaA PCR can be attributed to several factors:

Problems with the clinical specimen: Issues with specimen collection, processing, or DNA

extraction can lead to a lack of detectable pneumococcal DNA.[1][2][4]

PCR inhibition: Substances present in the clinical sample can inhibit the PCR reaction.[1][2]

[4] Using an internal control in the PCR can help to identify inhibition.[2][4]

Low bacterial load: The number of microorganisms in the clinical sample may be below the

limit of detection for the assay.[16]

Suboptimal PCR conditions: Incorrect annealing temperature, primer concentrations, or other

reaction components can lead to amplification failure.[17][18]
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Problem 1: No PCR product is observed on the agarose gel.

Possible Cause Recommendation

Failed DNA Extraction

Evaluate the quality and quantity of your

extracted DNA. Consider re-extracting the DNA

using a recommended protocol.[16][19]

PCR Inhibition

Include an internal control in your PCR to test

for inhibition. If inhibition is detected, you may

need to dilute your DNA template or use a DNA

purification kit.[2][4]

Incorrect PCR component concentrations

Verify the concentrations of all reaction

components, including dNTPs, MgCl2, primers,

and Taq polymerase.[18]

Suboptimal Annealing Temperature

The annealing temperature may be too high.

Optimize the annealing temperature by

performing a gradient PCR, typically starting

5°C below the calculated melting temperature

(Tm) of the primers.[20][21][22]

Issues with Primers

Check the integrity of your primers. They may

have degraded. Also, verify that the primer

sequences are correct.[23]

Insufficient Number of Cycles

Increase the number of PCR cycles, for

example, by 3-5 cycles at a time, up to a

maximum of 40.[23]

Problem 2: Non-specific bands or a smear is observed on the agarose gel.
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Possible Cause Recommendation

Suboptimal Annealing Temperature

The annealing temperature may be too low,

leading to non-specific primer binding. Increase

the annealing temperature in increments of 1-

2°C.[23][24]

Primer-Dimers

This can occur due to complementarity between

primers. Review your primer design to avoid 3'

complementarity.[24] Optimizing primer

concentration can also help.[17]

Excessive Template DNA

Too much template DNA can lead to non-

specific amplification. Try reducing the amount

of template in the reaction.[23]

Contamination

Non-specific bands can result from

contamination of your reagents or workspace.

Always use aerosol-resistant pipette tips and

work in a clean environment.[25]

Incorrect MgCl2 Concentration

The concentration of MgCl2 is critical for Taq

polymerase activity and primer annealing.

Optimize the MgCl2 concentration, typically

between 1.5 and 3.0 mM.[18]

Quantitative Data Summary
The performance of PsaA PCR assays can vary based on the specific protocol and sample

type. Below is a summary of reported sensitivity and specificity data.
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Target Gene Assay Type
Sample

Type
Sensitivity Specificity Reference

psaA
Conventional

PCR

Culture-

positive lung

aspirates

83%
High (not

specified)
[1][2][4]

psaA
Real-Time

PCR

Bacterial

isolates

High (<10

copies)
98% [13]

lytA-CDC
Real-Time

PCR

Bacterial

isolates

High (<10

copies)
100% [13]

ply
Real-Time

PCR

Bacterial

isolates

High (<10

copies)
78-81% [13]

Experimental Protocols
Protocol 1: Standard DNA Extraction from Clinical
Samples
This protocol is a general guideline for DNA extraction from samples like lung aspirates or

nasopharyngeal swabs using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue kit).[16]

Sample Preparation: Follow the kit manufacturer's instructions for the specific sample type.

This may involve a pre-lysis step with enzymes like lysozyme for efficient lysis of gram-

positive bacteria.

Lysis: Add the appropriate lysis buffer to the sample and incubate at the recommended

temperature to lyse the cells and release the DNA.

Binding: Apply the lysate to the silica membrane spin column. Centrifuge to bind the DNA to

the membrane.

Washing: Wash the membrane with the provided wash buffers to remove impurities.

Typically, two wash steps are performed.
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Elution: Elute the purified DNA from the membrane using an elution buffer or nuclease-free

water.

Quantification and Quality Control: Measure the DNA concentration and purity (A260/A280

ratio) using a spectrophotometer. Store the extracted DNA at -20°C.

Protocol 2: Optimized PsaA Real-Time PCR Assay
This protocol provides a starting point for an optimized real-time PCR assay.[12][13][26]

Reaction Setup: Prepare the reaction mixture on ice. For a single 20 µL reaction, the

components could be:

10 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, MgCl2)

1 µL of Forward Primer (10 µM)

1 µL of Reverse Primer (10 µM)

1 µL of Probe (5 µM) (for probe-based assays)

2 µL of DNA template

5 µL of Nuclease-free water

Primer and Probe Design: Design primers to be 18-24 nucleotides long with a GC content of

40-60%.[27] The melting temperature (Tm) should be between 50-65°C.[24] Probes for

qPCR should be designed to anneal between the forward and reverse primers.[27]

Thermal Cycling Conditions:

Initial Denaturation: 95°C for 10 minutes.

Cycling (40 cycles):

Denaturation: 95°C for 15 seconds.

Annealing/Extension: 60°C for 60 seconds.
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Controls: Include a positive control (known S. pneumoniae DNA) and a no-template control

(NTC) in every run.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pre-PCR

PCR Amplification

Post-PCR Analysis

Clinical Sample Collection

DNA Extraction

DNA Quality & Quantity Control

PCR Reaction Setup

Thermal Cycling (Amplification)

Detection of Amplified Product

Data Analysis & Interpretation

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unexpected PCR Result

Were Controls as Expected?

Positive Control Failed?

No

Optimize Annealing Temperature

Yes

Negative Control Contaminated?

No

Troubleshoot Reagents/Enzyme

Yes

Check for Contamination Source

Yes

Check DNA Template Quality/Quantity

No

Expected Result

Redesign Primers Successful

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Factors Affecting Sensitivity

Factors Affecting Specificity

Sensitivity

DNA Quality & Purity

Primer Design & Efficiency

Optimized PCR Conditions

Detection Method (qPCR > Conventional)

Specificity

Primer Specificity to Target

Stringent Annealing Temperature

Avoidance of Cross-Reactivity

Contamination Control

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b1176719?utm_src=pdf-body-img
https://www.benchchem.com/product/b1176719?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Diagnosis of pneumococcal pneumonia by psaA PCR analysis of lung aspirates from adult
patients in Kenya - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Diagnosis of Pneumococcal Pneumonia by psaA PCR Analysis of Lung Aspirates from
Adult Patients in Kenya - PMC [pmc.ncbi.nlm.nih.gov]

3. Confirmation of psaA in All 90 Serotypes of Streptococcus pneumoniae by PCR and
Potential of This Assay for Identification and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

5. gene-quantification.de [gene-quantification.de]

6. What Is the Difference Between Conventional PCR and Real-Time PCR?
[synapse.patsnap.com]

7. mybiosource.com [mybiosource.com]

8. リアルタイム PCR とデジタル PCR および PCRの比較 | Thermo Fisher Scientific - JP
[thermofisher.com]

9. Comparison of a conventional polymerase chain reaction with real-time polymerase chain
reaction for the detection of neurotropic viruses in cerebrospinal fluid samples - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. applications.emro.who.int [applications.emro.who.int]

11. Frontiers | Development of a nested PCR assay for specific detection of Metschnikowia
bicuspidata infecting Eriocheir sinensis [frontiersin.org]

12. Evaluation and improvement of real-time PCR assays targeting lytA, ply, and psaA genes
for detection of pneumococcal DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

13. Evaluation and Improvement of Real-Time PCR Assays Targeting lytA, ply, and psaA
Genes for Detection of Pneumococcal DNA - PMC [pmc.ncbi.nlm.nih.gov]

14. journals.asm.org [journals.asm.org]

15. False Positive Results With SARS-CoV-2 RT-PCR Tests and How to Evaluate a RT-
PCR-Positive Test for the Possibility of a False Positive Result - PMC [pmc.ncbi.nlm.nih.gov]

16. Impact of Laboratory Methods and Gene Targets on Detection of Streptococcus
pneumoniae in Isolates and Clinical Specimens - PMC [pmc.ncbi.nlm.nih.gov]

17. mybiosource.com [mybiosource.com]

18. rmm.mazums.ac.ir [rmm.mazums.ac.ir]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12791880/
https://pubmed.ncbi.nlm.nih.gov/12791880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC156539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC156539/
https://pmc.ncbi.nlm.nih.gov/articles/PMC88744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC88744/
https://www.researchgate.net/publication/10720825_Diagnosis_of_Pneumococcal_Pneumonia_by_psaA_PCR_Analysis_of_Lung_Aspirates_from_Adult_Patients_in_Kenya
https://www.gene-quantification.de/abi-rtpcr-pcr.pdf
https://synapse.patsnap.com/article/what-is-the-difference-between-conventional-pcr-and-real-time-pcr
https://synapse.patsnap.com/article/what-is-the-difference-between-conventional-pcr-and-real-time-pcr
https://www.mybiosource.com/learn/types-of-pcr-conventional-real-time-reverse-transcriptase-digital-and-multiplex-pcr/
https://www.thermofisher.com/jp/ja/home/life-science/pcr/real-time-pcr/qpcr-education/qpcr-vs-digital-pcr-vs-traditional-pcr.html
https://www.thermofisher.com/jp/ja/home/life-science/pcr/real-time-pcr/qpcr-education/qpcr-vs-digital-pcr-vs-traditional-pcr.html
https://pubmed.ncbi.nlm.nih.gov/21654102/
https://pubmed.ncbi.nlm.nih.gov/21654102/
https://pubmed.ncbi.nlm.nih.gov/21654102/
https://applications.emro.who.int/imemrf/Egypt_J_Med_Microbiol/Egypt_J_Med_Microbiol_2006_15_2_283_291.pdf
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2022.930585/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2022.930585/full
https://pubmed.ncbi.nlm.nih.gov/17537936/
https://pubmed.ncbi.nlm.nih.gov/17537936/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1951257/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1951257/
https://journals.asm.org/doi/abs/10.1128/JCM.02498-06
https://pmc.ncbi.nlm.nih.gov/articles/PMC7934325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7934325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7603256/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7603256/
https://www.mybiosource.com/learn/pcr-troubleshooting-common-problems-and-solutions/
https://rmm.mazums.ac.ir/article-1-414-en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176719?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


19. [Assessment of two DNA extraction methods to amplify the pneumolysin gene (PLY) from
blood culture samples of Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]

20. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

21. Optimization of Annealing Temperature and other PCR Parameters [genaxxon.com]

22. PCR Annealing Temperature Optimization | AAT Bioquest [aatbio.com]

23. Troubleshooting your PCR [takarabio.com]

24. bio-rad.com [bio-rad.com]

25. Pitfalls in PCR troubleshooting: Expect the unexpected? - PMC [pmc.ncbi.nlm.nih.gov]

26. researchgate.net [researchgate.net]

27. the-dna-universe.com [the-dna-universe.com]

To cite this document: BenchChem. [Improving the sensitivity and specificity of PsaA PCR
assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176719#improving-the-sensitivity-and-specificity-of-
psaa-pcr-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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